3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
CAS No.: 1219971-75-1
Cat. No.: VC2924624
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219971-75-1 |
|---|---|
| Molecular Formula | C11H15Cl2NO |
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | 3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
| Standard InChI Key | WXNRZVLSWSXMNC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring connected to a phenoxy group that contains both chloro and methyl substituents. The pyrrolidine ring is attached to the phenoxy group at the 3-position, while the phenyl ring contains a chlorine atom at the 4-position and a methyl group at the 2-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Physical Properties
While specific data on 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is limited, the compound likely exists as a crystalline solid at room temperature. Based on the properties of similar compounds, it is expected to be soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in non-polar organic solvents. The hydrochloride salt formation typically improves water solubility compared to the free base form.
Chemical Reactivity
This compound contains several functional groups that contribute to its chemical reactivity:
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The pyrrolidine nitrogen can act as a nucleophile in various reactions
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The phenoxy group creates a stable ether linkage
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The chlorine substituent on the aromatic ring provides a site for potential substitution reactions
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The methyl group may influence the electronic properties of the aromatic system
Synthesis Methods
General Synthetic Approach
The synthesis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride typically follows a multistep process that involves the formation of the key phenoxy-pyrrolidine bond. Based on standard synthetic methods for similar compounds, a general approach would include:
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Preparation of the appropriate 4-chloro-2-methylphenol starting material
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Activation of the phenol for nucleophilic substitution
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Reaction with a suitably protected pyrrolidine derivative
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Deprotection steps as necessary
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Formation of the hydrochloride salt
Specific Reaction Conditions
A typical synthetic route would employ the following conditions:
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Reaction of 4-chloro-2-methylphenol with a strong base (such as sodium hydride or potassium carbonate) in an aprotic solvent like DMF or THF
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Addition of an appropriately substituted pyrrolidine derivative (often containing a leaving group at the 3-position)
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Heating the reaction mixture under controlled conditions (50-80°C) for several hours
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Purification of the intermediate product
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Treatment with hydrogen chloride (in diethyl ether or other suitable solvent) to form the hydrochloride salt
Purification Techniques
Purification of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride typically involves:
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Column chromatography for the isolation of intermediates
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Recrystallization from appropriate solvent systems for the final product
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Analysis via techniques such as HPLC, NMR, and mass spectrometry to confirm purity and structure
| Pathogen Type | Potential Activity | Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Cell membrane disruption |
| Gram-negative bacteria | Low to moderate | Limited outer membrane penetration |
| Fungi | Variable | Disruption of cell wall synthesis |
| Mycobacteria | Limited | Insufficient cell wall penetration |
Structure-Activity Relationships
Role of Methyl Substituent
The methyl group at the 2-position of the phenoxy moiety in 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride plays a significant role in its chemical and biological properties. This substituent:
Importance of the Chloro Substituent
The chlorine atom at the 4-position contributes to:
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Enhanced lipophilicity
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Potential halogen bonding interactions with biological targets
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Modified electron distribution in the aromatic system
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Altered metabolic profile compared to non-halogenated analogues
Comparison with Similar Compounds
A comparative analysis between 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride and structurally related compounds reveals important differences in properties and potential activities:
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl | Reference compound | Baseline activity profile |
| 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine HCl | Isopropyl vs. methyl at 2-position | Increased steric bulk, potentially altered receptor selectivity |
| 3-(4-Chloro-2-ethylphenoxy)pyrrolidine HCl | Ethyl vs. methyl at 2-position | Intermediate steric effects, modified lipophilicity |
| 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl | Bromo vs. chloro at 4-position | Altered halogen bonding properties, increased molecular weight |
Research Applications
Medicinal Chemistry
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride presents several potential applications in medicinal chemistry:
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As a building block for the synthesis of more complex pharmaceutical compounds
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In structure-activity relationship studies to optimize biological activities
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As a potential pharmacophore in drug discovery programs
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For the development of receptor-specific ligands
Chemical Biology
In chemical biology, this compound may serve as:
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A tool for investigating specific biological pathways
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A probe for studying receptor-ligand interactions
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A template for developing affinity labels
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A structural framework for creating biological sensors
Organic Synthesis
The compound's functionality makes it valuable in organic synthesis as:
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An intermediate in the preparation of more complex molecules
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A model compound for developing new synthetic methodologies
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A substrate for exploring novel transformations
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A building block for combinatorial chemistry approaches
Analytical Methods
Identification Techniques
Standard analytical methods for the identification and characterization of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the compound's molecular framework
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Mass Spectrometry: Enables precise molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy: Identifies key functional groups through characteristic absorption bands
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Elemental Analysis: Confirms the elemental composition of the compound
Stability Studies
Stability assessment of this compound would typically include:
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Long-term storage studies under various conditions (temperature, humidity)
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Solution stability in different solvents
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Photostability testing
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Thermal stability analysis
Pharmacological Considerations
Metabolic Pathways
Likely metabolic transformations for this compound include:
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N-dealkylation of the pyrrolidine ring
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Hydroxylation of the methyl group
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O-dealkylation of the phenoxy linkage
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Conjugation reactions (glucuronidation, sulfation) following Phase I metabolism
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